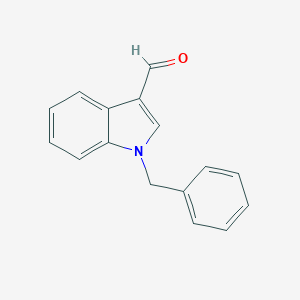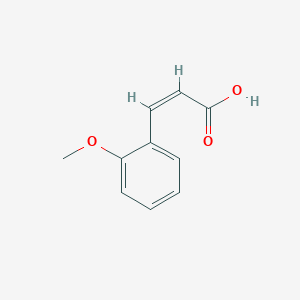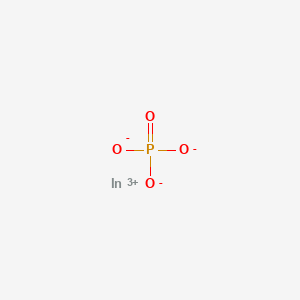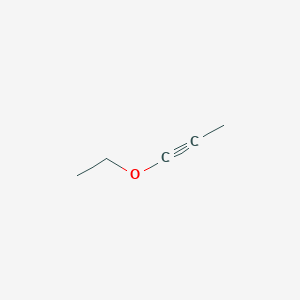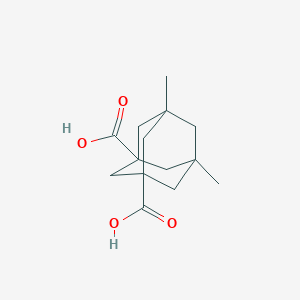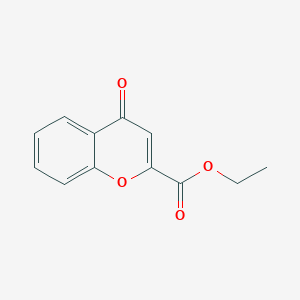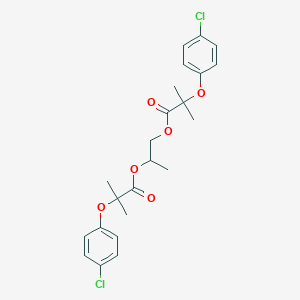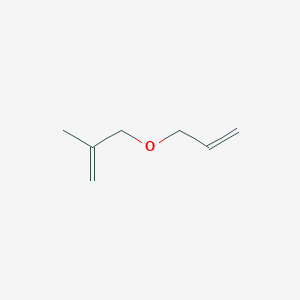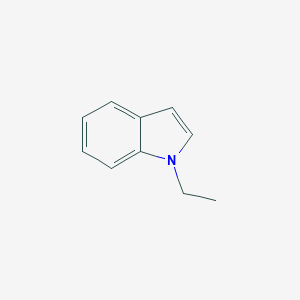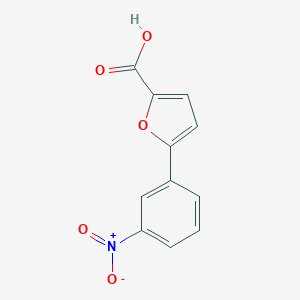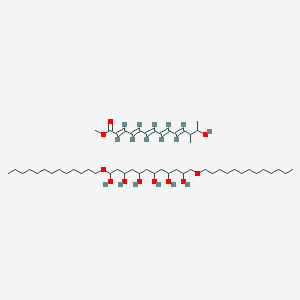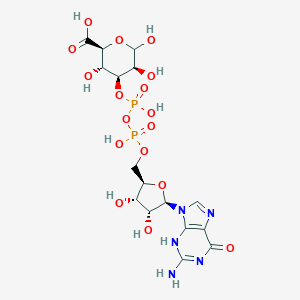
Gdp mannuronate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gdp mannuronate is a chemical compound that is commonly used in scientific research. It is a derivative of mannuronic acid and is used in various biochemical and physiological studies.
Mecanismo De Acción
Gdp mannuronate acts as a substrate for the enzymes involved in the biosynthesis and degradation of alginate. It is converted to its corresponding oligosaccharide form, which is then incorporated into the alginate polymer. The incorporation of Gdp mannuronate into the alginate polymer affects its physical and chemical properties, leading to changes in the structure and function of the cell wall.
Efectos Bioquímicos Y Fisiológicos
Gdp mannuronate has been shown to affect the growth and development of brown algae. It also affects the physical and chemical properties of the alginate polymer, leading to changes in the structure and function of the cell wall. Additionally, Gdp mannuronate has been shown to have immunomodulatory effects in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of Gdp mannuronate in lab experiments has several advantages, including its availability and purity. However, it is important to note that the use of Gdp mannuronate is limited to the study of alginate biosynthesis and degradation and the biosynthesis of Gdp sugars.
Direcciones Futuras
For the study of Gdp mannuronate include the study of the enzymes involved in alginate biosynthesis and degradation, the biosynthesis of Gdp sugars, and the potential therapeutic applications of its immunomodulatory effects.
Métodos De Síntesis
The synthesis of Gdp mannuronate involves the conversion of mannuronic acid to its corresponding nucleotide form. This process is carried out by the enzyme, GDP-mannuronate dehydrogenase. The enzyme catalyzes the oxidation of mannuronic acid to form Gdp mannuronate. The reaction requires the presence of NAD+ as a cofactor.
Aplicaciones Científicas De Investigación
Gdp mannuronate is commonly used in scientific research as a substrate for the study of enzymes that are involved in the biosynthesis and degradation of alginate, a polysaccharide found in the cell wall of brown algae. It is also used as a tool for the study of the biosynthesis of Gdp sugars, which are essential for the synthesis of various macromolecules.
Propiedades
Número CAS |
10485-25-3 |
|---|---|
Nombre del producto |
Gdp mannuronate |
Fórmula molecular |
C16H23N5O17P2 |
Peso molecular |
619.3 g/mol |
Nombre IUPAC |
(2S,3R,4S,5S)-4-[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,5,6-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H23N5O17P2/c17-16-19-11-4(12(26)20-16)18-2-21(11)13-6(23)5(22)3(35-13)1-34-39(30,31)38-40(32,33)37-9-7(24)10(14(27)28)36-15(29)8(9)25/h2-3,5-10,13,15,22-25,29H,1H2,(H,27,28)(H,30,31)(H,32,33)(H3,17,19,20,26)/t3-,5-,6-,7+,8+,9+,10+,13-,15?/m1/s1 |
Clave InChI |
YESDZLSBQGRWKM-KXWLUJSTSA-N |
SMILES isomérico |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O[C@H]4[C@@H]([C@H](OC([C@H]4O)O)C(=O)O)O)O)O)NC(=NC2=O)N |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(OC(C4O)O)C(=O)O)O)O)O)N=C(NC2=O)N |
SMILES canónico |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(OC(C4O)O)C(=O)O)O)O)O)NC(=NC2=O)N |
Sinónimos |
Gdp mannuronic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



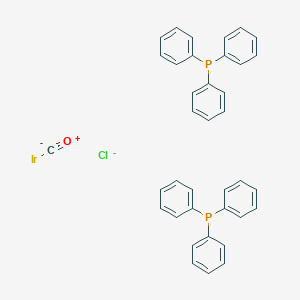
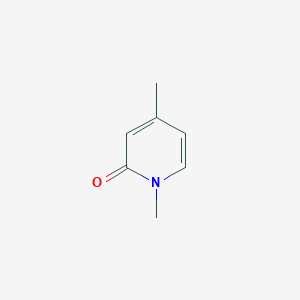
![[(Isopropylidene)bis(p-phenyleneoxy)]diethylene bis(alpha-methylaziridine-1-acetate)](/img/structure/B78075.png)
